molecular formula H7N2O9P3 B14721715 N,N'-Diphosphonophosphorohydrazidic acid CAS No. 14465-76-0

N,N'-Diphosphonophosphorohydrazidic acid

Cat. No.: B14721715
CAS No.: 14465-76-0
M. Wt: 271.99 g/mol
InChI Key: YCZWRROAQZWQGT-UHFFFAOYSA-N
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Description

N,N'-Diphosphonophosphorohydrazidic acid (CAS: 29712-30-9) is a phosphorus-containing compound characterized by a unique structure combining phosphonic acid and hydrazide functional groups. Its molecular formula is C₃H₁₁NO₆P₂, with a molecular weight of 219.07 g/mol . The compound features a central methylene group bonded to two phosphonic acid moieties and a dimethylamino substituent, resulting in the systematic IUPAC name Phosphonic acid, P,P'-[(dimethylamino)methylene]di- .

Properties

CAS No.

14465-76-0

Molecular Formula

H7N2O9P3

Molecular Weight

271.99 g/mol

IUPAC Name

(2,2-diphosphonohydrazinyl)phosphonic acid

InChI

InChI=1S/H7N2O9P3/c3-12(4,5)1-2(13(6,7)8)14(9,10)11/h(H2,6,7,8)(H2,9,10,11)(H3,1,3,4,5)

InChI Key

YCZWRROAQZWQGT-UHFFFAOYSA-N

Canonical SMILES

N(N(P(=O)(O)O)P(=O)(O)O)P(=O)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Diphosphonophosphorohydrazidic acid typically involves the reaction of phosphonic acid derivatives with hydrazine under controlled conditions. The process requires precise temperature control and the use of specific catalysts to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of N,N’-Diphosphonophosphorohydrazidic acid involves large-scale reactions using advanced reactors that allow for continuous monitoring and adjustment of reaction parameters. The use of automated systems ensures consistent quality and yield of the compound.

Chemical Reactions Analysis

Types of Reactions: N,N’-Diphosphonophosphorohydrazidic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

    Reduction: The compound can be reduced to form lower oxidation state products.

    Substitution: It can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various halogenating agents and nucleophiles are employed depending on the desired substitution.

Major Products: The major products formed from these reactions include various phosphorohydrazide derivatives, which can be further utilized in different applications.

Scientific Research Applications

N,N’-Diphosphonophosphorohydrazidic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in the synthesis of complex organophosphorus compounds.

    Biology: The compound is studied for its potential role in biochemical pathways and as a tool for probing biological systems.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving phosphorus metabolism.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism by which N,N’-Diphosphonophosphorohydrazidic acid exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes and other proteins, altering their activity and leading to various biochemical outcomes. The pathways involved include phosphorylation and dephosphorylation processes, which are critical in many cellular functions.

Comparison with Similar Compounds

N,N-Dimethylaminomethane Diphosphonic Acid (CAS: 29712-30-9)

  • Structural Similarity: Shares the same core structure as N,N'-Diphosphonophosphorohydrazidic acid but lacks the hydrazide group. Instead, it retains two phosphonic acid groups linked via a dimethylamino-methylene bridge .
  • Reactivity : The absence of the hydrazide moiety reduces its ability to form Schiff bases or participate in condensation reactions, limiting its utility in synthesizing heterocyclic compounds compared to the target compound.

[(Dimethylamino)methylene]bisphosphonic Acid

  • Functional Groups: Contains bisphosphonic acid groups but replaces the hydrazidic linkage with a methylene-dimethylamino group.
  • Applications: Primarily used in medicinal chemistry for bone-targeting therapies due to strong affinity for calcium ions, a property less pronounced in this compound .

Phosphoramidate and Phosphorodiamidate Derivatives

O-Phenyl-N,N′-Dimethyl Phosphorodiamidate (DIAMIDAFOS, CAS: Not specified)

  • Structure : Features a phenyl ester group and two methylamide substituents on phosphorus.
  • Key Differences: Unlike this compound, DIAMIDAFOS lacks phosphonic acid groups and instead has a phosphorodiamidate core. This structural variation results in lower acidity and reduced metal-chelating capacity .

N,N-Diisopropylphosphoramidous Dichloride (CAS: 921-26-6)

  • Reactivity: The dichloride substituents make this compound highly reactive toward nucleophiles, enabling its use as a precursor in organophosphorus synthesis. In contrast, this compound’s hydrazide and phosphonic acid groups favor coordination chemistry over electrophilic reactivity .

Hydrazide-Containing Analogues

N,N'-Bis(Substituted Phenoxyacetyl) Hydrazine Derivatives

  • Synthetic Utility: These derivatives, synthesized via condensation reactions of hydrazides, are structurally simpler and lack phosphorus. Their primary application is in azine synthesis, whereas this compound’s phosphorus content enables applications in catalysis or materials science .

N'-Acetyl-3-Hydroxy-3,3-Diphenylpropanehydrazide (CAS: 511-41-1)

  • Functional Groups : Contains acetyl and hydroxy groups absent in the target compound. These groups enhance solubility in organic solvents but reduce thermal stability compared to phosphorus-containing hydrazides .

Data Table: Key Structural and Functional Comparisons

Compound Name CAS Number Core Structure Functional Groups Key Applications Reference
This compound 29712-30-9 Phosphonic acid + hydrazide P=O, NH-NH₂, dimethylamino Chelation, catalysis
O-Phenyl-N,N′-Dimethyl Phosphorodiamidate - Phosphorodiamidate P=O, N(CH₃)₂, phenyl ester Agricultural chemicals
N,N-Diisopropylphosphoramidous Dichloride 921-26-6 Phosphoramidous chloride P-Cl, N(iPr)₂ Organophosphorus synthesis
N,N'-Bis(Phenoxyacetyl) Hydrazide - Hydrazide NH-NH₂, phenoxyacetyl Azine synthesis

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